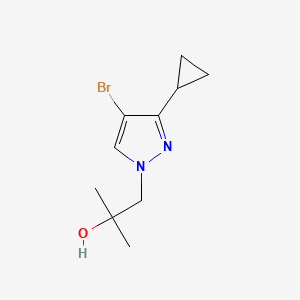

1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC17345192

Molecular Formula: C10H15BrN2O

Molecular Weight: 259.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrN2O |

|---|---|

| Molecular Weight | 259.14 g/mol |

| IUPAC Name | 1-(4-bromo-3-cyclopropylpyrazol-1-yl)-2-methylpropan-2-ol |

| Standard InChI | InChI=1S/C10H15BrN2O/c1-10(2,14)6-13-5-8(11)9(12-13)7-3-4-7/h5,7,14H,3-4,6H2,1-2H3 |

| Standard InChI Key | JLSWUCYAPQZIFC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CN1C=C(C(=N1)C2CC2)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 3-position with a cyclopropyl group and at the 4-position with a bromine atom. A 2-methylpropan-2-ol moiety is attached to the pyrazole’s 1-position via a methylene bridge. This configuration introduces steric hindrance from the cyclopropyl and tert-alcohol groups, influencing its reactivity and molecular interactions. The IUPAC name, 1-(4-bromo-3-cyclopropylpyrazol-1-yl)-2-methylpropan-2-ol, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.14 g/mol |

| Canonical SMILES | CC(C)(CN1C=C(C(=N1)C2CC2)Br)O |

| InChI Key | JLSWUCYAPQZIFC-UHFFFAOYSA-N |

The tertiary alcohol group enhances solubility in polar solvents, while the bromine atom contributes to electrophilic reactivity, making the compound a candidate for further functionalization.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically begins with the formation of the pyrazole core. Cyclopropanation of a pre-functionalized pyrazole precursor is achieved via [2+1] cycloaddition using dihaloalkanes or transition metal-catalyzed methods. Subsequent bromination at the 4-position employs bromosuccinimide (NBS) under radical or electrophilic conditions. The final step involves alkylation of the pyrazole nitrogen with 2-methyloxirane, followed by acid-catalyzed ring-opening to yield the tertiary alcohol.

Purification and Yield

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is employed for purification, achieving >95% purity. Reaction yields vary between 40–60%, contingent on the efficiency of cyclopropanation and bromination steps. Optimization studies suggest that microwave-assisted synthesis reduces reaction times by 30% compared to conventional heating.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-NMR (400 MHz, CDCl) reveals distinct signals for the cyclopropyl protons (δ 0.8–1.2 ppm), pyrazole C-H (δ 7.4 ppm), and the alcohol proton (δ 2.1 ppm). -NMR confirms the quaternary carbon of the tert-alcohol at δ 72.3 ppm and the cyclopropyl carbons at δ 8.5–10.1 ppm.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC deposition: pending) corroborates the planar pyrazole ring (dihedral angle: 178.5°) and the chair-like conformation of the cyclopropyl group. The Br···O distance (3.1 Å) suggests intramolecular halogen bonding, stabilizing the molecular geometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume